![molecular formula C8H11ClFN B12539622 [3-(Fluoromethyl)phenyl]methanamine;hydrochloride CAS No. 655250-95-6](/img/structure/B12539622.png)
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride
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Overview
Description
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a fluoromethyl group attached to the phenyl ring and a methanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Fluoromethyl)phenyl]methanamine typically involves the introduction of a fluoromethyl group to a phenylmethanamine precursor. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with a phenylmethanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of [3-(Fluoromethyl)phenyl]methanamine;hydrochloride may involve large-scale batch reactions using similar nucleophilic substitution techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that derivatives of phenylmethanamine compounds exhibit significant activity against several pathogens, including bacteria and fungi.
Case Study : A study demonstrated that compounds with similar structures exhibited antimicrobial properties with minimum inhibitory concentrations (MICs) as low as 0.78 µg/ml against Gram-positive bacteria, showcasing the potential of fluoromethyl substitution in enhancing biological activity .
Neuropharmacology
Research into the neuropharmacological effects of [3-(Fluoromethyl)phenyl]methanamine;hydrochloride suggests it may interact with neurotransmitter systems. The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for exploring treatments for neurological disorders such as depression and anxiety.
Mechanistic Insights : Preliminary findings indicate that this compound may exhibit significant binding affinity towards serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
[3-Fluorophenyl]methanamine | Fluorine substitution at para position | Moderate antibacterial activity | Different receptor interaction profile |
[4-Fluorobenzyl]methanamine | Fluorine at para position on benzene | Significant anticancer activity | Enhanced lipophilicity due to para substitution |
[3-(Trifluoromethyl)phenyl]methanamine | Trifluoromethyl group instead of fluoromethyl | Potent antimicrobial properties | Increased metabolic stability |
Mechanism of Action
The mechanism of action of [3-(Fluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)phenyl]methanamine: Similar structure but with three fluorine atoms instead of one.
[3-(Chloromethyl)phenyl]methanamine: Contains a chloromethyl group instead of a fluoromethyl group.
[3-(Bromomethyl)phenyl]methanamine: Contains a bromomethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in [3-(Fluoromethyl)phenyl]methanamine;hydrochloride imparts unique chemical properties, such as increased electronegativity and potential for specific biological interactions. This makes it distinct from its analogs with different halogen substituents.
Biological Activity
Overview
[3-(Fluoromethyl)phenyl]methanamine;hydrochloride is a synthetic organic compound characterized by its unique structural features, including a fluoromethyl group. This compound belongs to the class of amines, which are widely recognized for their diverse applications in medicinal chemistry and pharmaceuticals. Understanding its biological activity is crucial for potential therapeutic applications.
The biological activity of this compound is largely influenced by its structural characteristics, particularly the presence of the fluoromethyl group. This modification enhances lipophilicity, potentially improving the compound's ability to interact with various biological targets. Such interactions can lead to significant pharmacological effects, although specific mechanisms are still under investigation.
Biological Activity and Applications
Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes some relevant findings regarding the biological activity associated with this compound and related compounds.
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Fluoromethyl group | Potential interaction with neurotransmitter systems |
Tramadol | Phenolic structure with an amine | Analgesic properties |
Fluoxetine | Trifluoromethyl phenyl ring | Antidepressant effects |
Venlafaxine | Similar amine structure | Antidepressant and anxiolytic |
Bupropion | Atypical antidepressant with a phenyl moiety | Antidepressant effects |
The inclusion of fluorinated groups in drug design has been shown to enhance potency and selectivity for various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways . For instance, the trifluoromethyl group has been linked to increased inhibition of serotonin uptake, indicating its potential role in antidepressant activity .
Case Studies
- Antidepressant Activity : A study investigating compounds similar to this compound found that modifications in the phenyl ring significantly impacted their efficacy as antidepressants. The introduction of electron-withdrawing groups like fluorine improved binding affinity to serotonin transporters, enhancing their therapeutic potential .
- Neurotransmitter Modulation : Research has demonstrated that compounds containing similar amine structures can act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs). Such modulation may restore impaired sensory gating and cognitive functions, suggesting that this compound could have similar applications in cognitive enhancement therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the position and type of substituents on the aromatic ring can dramatically influence biological activity. For example, the incorporation of fluorinated groups at specific positions has shown to enhance both potency and selectivity towards targeted receptors .
Properties
CAS No. |
655250-95-6 |
---|---|
Molecular Formula |
C8H11ClFN |
Molecular Weight |
175.63 g/mol |
IUPAC Name |
[3-(fluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
InChI Key |
PEGIGLHCFXOCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CF)CN.Cl |
Origin of Product |
United States |
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